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molecular formula C9H8ClNO3S B8348367 2-Chloro-5-ethanesulfonyl-benzoxazole CAS No. 890709-11-2

2-Chloro-5-ethanesulfonyl-benzoxazole

Cat. No. B8348367
M. Wt: 245.68 g/mol
InChI Key: QRYNXFLWUARDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429585B2

Procedure details

8 mmol of 5-Ethanesulfonyl-benzooxazole-2-thiol were dissolved in 10 ml of thionyl chloride. 1 drop of N,N-dimethylformamide is added and the reaction mixture hold at 65° for 45 min. Evaporation of the solvent yields the title compound as brownish solid.
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](S)=[N:11][C:10]=2[CH:15]=1)(=[O:5])=[O:4])[CH3:2].S(Cl)([Cl:18])=O>CN(C)C=O>[Cl:18][C:12]1[O:13][C:9]2[CH:8]=[CH:7][C:6]([S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])=[CH:15][C:10]=2[N:11]=1

Inputs

Step One
Name
Quantity
8 mmol
Type
reactant
Smiles
C(C)S(=O)(=O)C=1C=CC2=C(N=C(O2)S)C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)S(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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